N-{4-[(3-hydroxy-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}-2,2-dimethylpropanamide
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Overview
Description
N-{4-[(3-hydroxy-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}-2,2-dimethylpropanamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3-hydroxy-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}-2,2-dimethylpropanamide typically involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The subsequent steps involve the acetylation of the indole derivative and the coupling with 2,2-dimethylpropanamide under specific reaction conditions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3-hydroxy-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols .
Scientific Research Applications
N-{4-[(3-hydroxy-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with various biological activities.
Mechanism of Action
The mechanism of action of N-{4-[(3-hydroxy-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid with an indole ring structure.
Uniqueness
N-{4-[(3-hydroxy-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}-2,2-dimethylpropanamide is unique due to its specific substitution pattern and the presence of both hydroxyl and acetyl groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C22H24N2O4 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-[4-[2-(3-hydroxy-5-methyl-2-oxo-1H-indol-3-yl)acetyl]phenyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C22H24N2O4/c1-13-5-10-17-16(11-13)22(28,20(27)24-17)12-18(25)14-6-8-15(9-7-14)23-19(26)21(2,3)4/h5-11,28H,12H2,1-4H3,(H,23,26)(H,24,27) |
InChI Key |
UKATVKJRPBSMNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=CC=C(C=C3)NC(=O)C(C)(C)C)O |
Origin of Product |
United States |
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